molecular formula C12H8O3 B11898519 6-Acetylnaphthalene-1,4-dione CAS No. 51439-36-2

6-Acetylnaphthalene-1,4-dione

Cat. No.: B11898519
CAS No.: 51439-36-2
M. Wt: 200.19 g/mol
InChI Key: MJDSWBRCFIGVMG-UHFFFAOYSA-N
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Description

6-Acetylnaphthalene-1,4-dione is an organic compound derived from naphthalene It is characterized by the presence of an acetyl group at the sixth position and a quinone structure at the first and fourth positions

Preparation Methods

Synthetic Routes and Reaction Conditions: 6-Acetylnaphthalene-1,4-dione can be synthesized through various methods. One efficient method involves the use of L-proline as a green organocatalyst under reflux conditions in ethanol. This method is advantageous due to its simplicity, high yields, short reaction time, safety, and reusability of the catalyst . Another method involves the use of nano copper (II) oxide as a catalyst under mild, ambient, and solvent-free conditions. This method also offers high yields and an environmentally benign approach .

Industrial Production Methods: In industrial settings, the production of this compound often involves multi-component reactions (MCRs) due to their efficiency and high selectivity. These reactions typically involve the condensation of aromatic aldehydes, aromatic amines, and 2-hydroxynaphthalene-1,4-dione in the presence of suitable catalysts .

Chemical Reactions Analysis

Types of Reactions: 6-Acetylnaphthalene-1,4-dione undergoes various types of chemical reactions, including oxidation, reduction, and substitution. The quinone structure makes it particularly susceptible to redox reactions.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve nucleophiles like amines and thiols.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of this compound typically yields 6-acetylnaphthalene-1,4-diol, while substitution reactions can produce various derivatives depending on the nucleophile involved .

Scientific Research Applications

6-Acetylnaphthalene-1,4-dione has a wide range of scientific research applications. In chemistry, it is used as a precursor for the synthesis of various heterocyclic compounds. In biology and medicine, it has been studied for its potential antimicrobial and anticancer properties. The compound’s ability to undergo redox reactions makes it useful in the development of molecular probes for biochemical research . Additionally, its fluorescence properties have applications in electroluminescence devices and as molecular probes .

Mechanism of Action

The mechanism of action of 6-Acetylnaphthalene-1,4-dione involves its redox properties. The quinone structure allows it to participate in electron transfer reactions, which can generate reactive oxygen species (ROS). These ROS can induce oxidative stress in cells, leading to various biological effects, including antimicrobial and anticancer activities. The compound’s molecular targets include cellular proteins and DNA, which can be damaged by the ROS generated during redox reactions .

Comparison with Similar Compounds

Similar Compounds: Similar compounds to 6-Acetylnaphthalene-1,4-dione include other naphthoquinone derivatives such as 2-hydroxy-1,4-naphthoquinone (lawsone) and 5,8-dihydroxy-1,4-naphthoquinone (naphthazarin). These compounds share the quinone structure and exhibit similar redox properties .

Uniqueness: What sets this compound apart from its similar compounds is the presence of the acetyl group at the sixth position. This structural feature can influence its reactivity and biological activity, making it a unique compound for various applications.

Properties

CAS No.

51439-36-2

Molecular Formula

C12H8O3

Molecular Weight

200.19 g/mol

IUPAC Name

6-acetylnaphthalene-1,4-dione

InChI

InChI=1S/C12H8O3/c1-7(13)8-2-3-9-10(6-8)12(15)5-4-11(9)14/h2-6H,1H3

InChI Key

MJDSWBRCFIGVMG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC2=C(C=C1)C(=O)C=CC2=O

Origin of Product

United States

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